molecular formula C10H12BrNOS B14914693 n-((3-Bromothiophen-2-yl)methyl)-2-methylcyclopropane-1-carboxamide

n-((3-Bromothiophen-2-yl)methyl)-2-methylcyclopropane-1-carboxamide

Cat. No.: B14914693
M. Wt: 274.18 g/mol
InChI Key: VXQIJAZKHNOMSL-UHFFFAOYSA-N
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Description

N-((3-Bromothiophen-2-yl)methyl)-2-methylcyclopropane-1-carboxamide is a compound that features a brominated thiophene ring attached to a cyclopropane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-Bromothiophen-2-yl)methyl)-2-methylcyclopropane-1-carboxamide typically involves the Suzuki cross-coupling reaction. This reaction is catalyzed by palladium(0) and involves the coupling of 3-bromothiophene-2-carbaldehyde with 2-methylcyclopropane-1-carboxamide in the presence of a base such as potassium phosphate (K3PO4) and a ligand like triphenylphosphine (PPh3) at elevated temperatures (around 90°C) .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Suzuki cross-coupling reaction. This would require optimization of reaction conditions to ensure high yields and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((3-Bromothiophen-2-yl)methyl)-2-methylcyclopropane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) can be used under mild conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiophene derivatives without the bromine atom.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

N-((3-Bromothiophen-2-yl)methyl)-2-methylcyclopropane-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((3-Bromothiophen-2-yl)methyl)-2-methylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The brominated thiophene ring can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. The cyclopropane carboxamide moiety can enhance the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((3-Bromothiophen-2-yl)methyl)-2-methylcyclopropane-1-carboxamide is unique due to its combination of a brominated thiophene ring and a cyclopropane carboxamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C10H12BrNOS

Molecular Weight

274.18 g/mol

IUPAC Name

N-[(3-bromothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide

InChI

InChI=1S/C10H12BrNOS/c1-6-4-7(6)10(13)12-5-9-8(11)2-3-14-9/h2-3,6-7H,4-5H2,1H3,(H,12,13)

InChI Key

VXQIJAZKHNOMSL-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C(=O)NCC2=C(C=CS2)Br

Origin of Product

United States

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